![molecular formula C19H17F3N2O6 B2981858 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396873-29-2](/img/structure/B2981858.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H17F3N2O6 and its molecular weight is 426.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin .
Mode of Action
Compounds with similar structures have been reported to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure . This leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle, particularly causing arrest at the s phase .
Result of Action
Similar compounds have been reported to induce apoptosis and cause cell cycle arrest .
Activité Biologique
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that exhibits significant biological activity. This compound integrates a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological properties, including anti-inflammatory and anticancer activities. The unique combination of its structural components suggests potential interactions with specific biological targets, making it a subject of interest in medicinal chemistry and drug development.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxalamide functional groups. The synthetic routes may utilize various reagents and conditions to optimize yield and purity. For instance, reactions can be conducted in organic solvents like dichloromethane under controlled temperatures to facilitate the formation of the desired product.
Key Properties
Property | Value |
---|---|
Molecular Formula | C19H19F3N2O5 |
Molecular Weight | 390.8 g/mol |
CAS Number | 1396675-77-6 |
Structure | Contains benzo[d][1,3]dioxole and oxalamide groups |
The biological activity of this compound is attributed to its ability to interact with various biological pathways. Preliminary studies suggest that compounds with similar structures can inhibit key enzymes or modulate receptor activity, leading to therapeutic effects in conditions such as inflammation and cancer.
Case Studies and Research Findings
Recent studies have explored the antibacterial and antifungal properties of related dioxole compounds. For example, a series of 1,3-dioxolanes demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating that structural motifs similar to those in this compound may confer similar biological effects .
Table: Comparative Biological Activity
Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
---|---|---|
N1-(2-(benzo[d][1,3]dioxol-5-yl)-...) | 625 - 1250 | Significant against C. albicans |
Related Dioxolanes | 500 - 1000 | Moderate against C. albicans |
Pharmacological Implications
The pharmacological implications of this compound are profound. Its potential as an enzyme inhibitor suggests applications in drug development for diseases characterized by overactive enzymatic pathways. Additionally, its structural characteristics may allow for modifications that enhance its efficacy or reduce toxicity.
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O6/c1-18(27,11-2-7-14-15(8-11)29-10-28-14)9-23-16(25)17(26)24-12-3-5-13(6-4-12)30-19(20,21)22/h2-8,27H,9-10H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWAQDXCRPWDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.